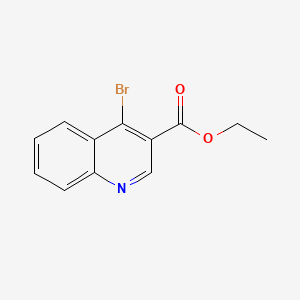

Ethyl 4-bromoquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-bromoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEYLZVYBCUODM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677901 | |

| Record name | Ethyl 4-bromoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242260-12-3 | |

| Record name | Ethyl 4-bromoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-bromoquinoline-3-carboxylate: A Cornerstone Intermediate for Drug Discovery

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, Ethyl 4-bromoquinoline-3-carboxylate stands out as a highly versatile and valuable intermediate. Its strategic functionalization—a nucleophilic displacement-ready bromine at the 4-position and a modifiable ester at the 3-position—provides synthetic handles for the construction of complex molecular architectures. This guide offers a comprehensive exploration of the principal synthetic pathway to this key building block, grounded in mechanistic understanding and practical, field-proven protocols. We will delve into the strategic rationale behind the chosen reactions, provide detailed experimental procedures, and discuss the compound's significance for researchers, scientists, and drug development professionals.

Strategic Overview: A Retrosynthetic Approach

To logically devise a synthetic plan, we employ a retrosynthetic analysis. The target molecule, Ethyl 4-bromoquinoline-3-carboxylate, can be disconnected at the C4-Br bond. This reveals that the immediate precursor is the corresponding 4-hydroxyquinoline derivative. This intermediate, in turn, is a classic product of the Gould-Jacobs reaction, which constructs the quinoline core from a substituted aniline and a malonate derivative. This multi-step, yet highly reliable, pathway forms the foundation of our synthetic strategy.

Caption: Retrosynthetic analysis of Ethyl 4-bromoquinoline-3-carboxylate.

Part I: Constructing the Quinoline Core via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely adopted method for synthesizing the 4-hydroxyquinoline (or quinolon-4-one) scaffold.[1][2][3] The reaction proceeds in two distinct, mechanistically critical stages: an initial condensation followed by a high-temperature thermal cyclization.[4]

Mechanism and Rationale

Stage 1: Condensation. The synthesis begins with the nucleophilic substitution reaction between an aniline and diethyl ethoxymethylenemalonate (DEEM). The nitrogen of the aniline attacks the electron-deficient double bond of DEEM, leading to the elimination of ethanol and the formation of a stable intermediate, diethyl (anilinomethylene)malonate.[4][5] This step is typically performed under moderate heating.

Stage 2: Thermal Cyclization. The pivotal ring-forming step requires significant thermal energy (often >250 °C) to facilitate a 6-electron electrocyclization.[4] This intramolecular reaction forges the quinoline ring system. The resulting product, Ethyl 4-hydroxyquinoline-3-carboxylate, exists in a tautomeric equilibrium with its more stable keto form, Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.[1] The high temperatures are necessary to overcome the activation energy for this pericyclic reaction, and high-boiling point solvents like diphenyl ether are commonly employed to achieve these conditions.[6][7]

Caption: The two-stage mechanism of the Gould-Jacobs reaction.

Experimental Protocol: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol outlines a classical thermal synthesis. Modern adaptations using microwave irradiation can significantly reduce reaction times.[8]

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |

| Aniline | 93.13 | 9.31 g (8.95 mL) | 100 | 1.0 |

| Diethyl ethoxymethylenemalonate (DEEM) | 216.23 | 22.7 g (21.6 mL) | 105 | 1.05 |

| Diphenyl ether | 170.21 | 150 mL | - | Solvent |

Step-by-Step Procedure:

-

Condensation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture in an oil bath at 110-120 °C for 1.5 hours. The reaction can be monitored by TLC to confirm the consumption of aniline and the formation of the anilidomethylenemalonate intermediate.

-

Solvent Addition: After cooling slightly, add 150 mL of diphenyl ether to the flask.

-

Cyclization: Heat the mixture to a vigorous reflux (approx. 250-260 °C) and maintain for 30-45 minutes. The product will begin to precipitate as a solid.

-

Isolation: Allow the reaction mixture to cool to below 100 °C. Carefully pour the slurry into 200 mL of hexane to precipitate the product fully.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexane (2 x 100 mL) to remove the diphenyl ether solvent.

-

Drying: Dry the resulting off-white solid under vacuum to yield Ethyl 4-hydroxyquinoline-3-carboxylate. The product is typically of sufficient purity for the next step.

Part II: Bromination of the Quinolone Core

With the quinoline core constructed, the next critical step is the introduction of the bromine atom at the 4-position. This is achieved by converting the 4-hydroxyl group into a good leaving group and subsequent nucleophilic substitution with a bromide ion.

Mechanism and Reagent Selection

The 4-hydroxyl group of the quinolone is not a good leaving group. Therefore, a halogenating agent is required. Phosphorus oxybromide (POBr₃) is an effective reagent for this transformation. The mechanism involves the activation of the carbonyl oxygen (of the keto tautomer) by the electrophilic phosphorus atom of POBr₃. This creates a highly reactive intermediate. A bromide ion, either from the reagent itself or an external source, then attacks the C4 position in a nucleophilic substitution, displacing the activated oxygen group and yielding the final product. Phosphorus oxychloride (POCl₃) can be used similarly to produce the 4-chloro analogue.[6][7]

Caption: General mechanism for the bromination of the 4-quinolone.

Experimental Protocol: Synthesis of Ethyl 4-bromoquinoline-3-carboxylate

CAUTION: Phosphorus oxybromide is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |

| Ethyl 4-hydroxyquinoline-3-carboxylate | 217.22 | 21.7 g | 100 | 1.0 |

| Phosphorus oxybromide (POBr₃) | 286.69 | 43.0 g | 150 | 1.5 |

| Toluene | - | 100 mL | - | Solvent |

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a drying tube), suspend Ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq) in 100 mL of toluene.

-

Reagent Addition: Carefully add phosphorus oxybromide (1.5 eq) to the suspension in portions. The reaction is exothermic.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-3 hours. The reaction should become a clear, dark solution. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring.

-

Neutralization: Once the ice has melted, neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. The product will precipitate as a solid.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3 x 150 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford Ethyl 4-bromoquinoline-3-carboxylate as a solid.[9][10]

Applications in Medicinal Chemistry and Drug Development

Ethyl 4-bromoquinoline-3-carboxylate is not an end product but a gateway to a vast chemical space. The C4-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkynyl groups.[11] The ethyl ester at C3 can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another point for diversification.[12][13] This synthetic flexibility makes the compound a critical starting material for developing:

-

Antimalarial Agents: The 4-aminoquinoline core is famous for its role in drugs like chloroquine.[6][14]

-

Kinase Inhibitors: Many kinase inhibitors used in oncology feature a functionalized quinoline core.[15][16]

-

Antimicrobial Agents: The quinolone family has a long history of use as antibacterial drugs.[11][12]

-

Anti-inflammatory Compounds: Quinoline derivatives have been investigated as potent inhibitors of enzymes like COX-2.[13]

Caption: A summary of the complete experimental workflow.

Conclusion

The synthesis of Ethyl 4-bromoquinoline-3-carboxylate via the Gould-Jacobs reaction followed by targeted bromination represents a classic, reliable, and fundamentally important pathway in synthetic organic chemistry. Understanding the causality behind each step—from the initial nucleophilic attack to the high-energy cyclization and final halogenation—empowers researchers to troubleshoot and optimize this process. The resulting compound serves as a cornerstone intermediate, providing the essential functionality for rapid diversification and the development of novel therapeutic agents across a spectrum of diseases.

References

-

Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 15, 2026, from [Link]

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (2018). Retrieved January 15, 2026, from [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (2004). Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 43(9), 1963-1968. Retrieved January 15, 2026, from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. (2022). Retrieved January 15, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). International Journal of Organic Chemistry, 3(1), 1-10. Retrieved January 15, 2026, from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (2018). Retrieved January 15, 2026, from [Link]

-

Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - International Journal of Chemical Studies. (2021). Retrieved January 15, 2026, from [Link]

-

Sandmeyer reaction - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline - DUT Open Scholar. (2015). Retrieved January 15, 2026, from [Link]

-

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | C12H10BrNO3 | CID 683685 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

Sandmeyer Reaction Mechanism - BYJU'S. (n.d.). Retrieved January 15, 2026, from [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Retrieved January 15, 2026, from [Link]

-

CGS-9896-药物合成数据库. (n.d.). Retrieved January 15, 2026, from [Link]

-

Sandmeyer Reaction - experimental procedure and set up. - YouTube. (2023). Retrieved January 15, 2026, from [Link]

-

Ethyl 8-bromo-4-chloroquinoline-3-carboxylate - MySkinRecipes. (n.d.). Retrieved January 15, 2026, from [Link]

-

Ethyl 7-bromo-4-chloroquinoline-3-carboxylate - MySkinRecipes. (n.d.). Retrieved January 15, 2026, from [Link]

-

Malonates in Cyclocondensation Reactions - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis of diethyl (anilinomethylene)malonate - PrepChem.com. (n.d.). Retrieved January 15, 2026, from [Link]

- CN101985427B - Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate - Google Patents. (n.d.).

-

Synthesis of 4-substituted aminoquinoline-3-carboxylates as Potential Antimicrobial Agents. (1981). Journal of Pharmaceutical Sciences, 70(11), 1250-1253. Retrieved January 15, 2026, from [Link]

-

Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde | Bentham Science Publishers. (2025). Retrieved January 15, 2026, from [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC - PubMed Central. (2024). Retrieved January 15, 2026, from [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (2024). Retrieved January 15, 2026, from [Link]

-

Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed. (2009). Retrieved January 15, 2026, from [Link]

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. iipseries.org [iipseries.org]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CGS-9896-药物合成数据库 [drugfuture.com]

- 8. mdpi.com [mdpi.com]

- 9. 4-Bromoquinoline-3-carboxylic acid ethyl ester | Sigma-Aldrich [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of 4-substituted aminoquinoline-3-carboxylates as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ethyl 8-bromo-4-chloroquinoline-3-carboxylate [myskinrecipes.com]

- 16. Ethyl 7-bromo-4-chloroquinoline-3-carboxylate [myskinrecipes.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-bromoquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The strategic functionalization of the quinoline ring is a pivotal aspect of drug discovery, enabling the fine-tuning of a molecule's pharmacological profile. Ethyl 4-bromoquinoline-3-carboxylate emerges as a key intermediate in this endeavor, offering a versatile platform for the synthesis of a diverse array of novel quinoline derivatives. The presence of the bromine atom at the 4-position and the ethyl carboxylate at the 3-position provides two distinct handles for chemical modification, allowing for the systematic exploration of structure-activity relationships. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and analytical characterization of Ethyl 4-bromoquinoline-3-carboxylate, serving as a vital resource for researchers engaged in the design and synthesis of next-generation quinoline-based therapeutics.

Molecular and Physicochemical Profile

| Property | Value | Source |

| IUPAC Name | Ethyl 4-bromoquinoline-3-carboxylate | N/A |

| CAS Number | 1242260-12-3 | [3] |

| Molecular Formula | C₁₂H₁₀BrNO₂ | |

| Molecular Weight | 280.12 g/mol | |

| Appearance | Solid | |

| Melting Point | 95-100 °C (Predicted) | N/A |

| Boiling Point | >300 °C (Predicted) | N/A |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF. Sparingly soluble in alcohols. Insoluble in water. (Predicted) | N/A |

| pKa | 1.5 ± 0.2 (Predicted, most basic) | N/A |

| LogP | 3.2 ± 0.5 (Predicted) | N/A |

Rationale for Predicted Values: In the absence of comprehensive experimental data, computational predictive models serve as an invaluable tool in modern drug discovery and chemical research. The predicted melting and boiling points are based on the molecule's structural complexity and the presence of polar functional groups. The predicted solubility is inferred from the compound's predominantly nonpolar aromatic structure, with the ester and quinoline nitrogen providing some capacity for interaction with polar solvents. The predicted pKa of the quinoline nitrogen suggests it is a weak base. The predicted LogP value indicates a moderate lipophilicity, a crucial parameter for cell membrane permeability and overall pharmacokinetic behavior.

Synthesis and Spectroscopic Characterization

A plausible synthetic route to Ethyl 4-bromoquinoline-3-carboxylate involves a Gould-Jacobs-type reaction, a well-established method for the synthesis of quinolines.

Proposed Synthetic Protocol:

-

Step 1: Formation of the Enamine Intermediate. Aniline is reacted with diethyl (ethoxymethylene)malonate, typically in a suitable solvent and with heating, to form the corresponding enamine intermediate.

-

Step 2: Thermal Cyclization. The enamine intermediate undergoes thermal cyclization at high temperatures (often in a high-boiling solvent like diphenyl ether) to yield Ethyl 4-hydroxyquinoline-3-carboxylate.

-

Step 3: Bromination. The resulting 4-hydroxyquinoline is then treated with a brominating agent, such as phosphorus oxybromide (POBr₃), to convert the hydroxyl group at the 4-position to a bromine atom, yielding the final product, Ethyl 4-bromoquinoline-3-carboxylate.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra, the following are predicted ¹H and ¹³C NMR chemical shifts for Ethyl 4-bromoquinoline-3-carboxylate. These predictions are based on computational algorithms that consider the electronic environment of each nucleus.

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

9.10 (s, 1H, H2)

-

8.30 (d, J = 8.4 Hz, 1H, H5)

-

8.15 (d, J = 8.4 Hz, 1H, H8)

-

7.85 (t, J = 7.6 Hz, 1H, H7)

-

7.65 (t, J = 7.6 Hz, 1H, H6)

-

4.45 (q, J = 7.1 Hz, 2H, OCH₂)

-

1.40 (t, J = 7.1 Hz, 3H, CH₃)

Predicted ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

-

165.5 (C=O)

-

150.0 (C4)

-

148.5 (C8a)

-

145.0 (C2)

-

133.0 (C7)

-

130.5 (C5)

-

129.0 (C6)

-

128.5 (C4a)

-

125.0 (C8)

-

122.0 (C3)

-

62.0 (OCH₂)

-

14.0 (CH₃)

Chemical Reactivity and Synthetic Utility

The reactivity of Ethyl 4-bromoquinoline-3-carboxylate is dominated by the presence of the bromine atom at the 4-position of the quinoline ring. This position is susceptible to a variety of transformations, making the compound a valuable building block for the synthesis of more complex molecules.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the quinoline ring system activates the C4-Br bond towards nucleophilic attack.[4] This allows for the displacement of the bromide ion by a variety of nucleophiles, providing a direct route to 4-substituted quinoline derivatives.

Experimental Protocol for a General Nucleophilic Aromatic Substitution:

-

To a solution of Ethyl 4-bromoquinoline-3-carboxylate (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF or DMSO) is added the desired nucleophile (1.1-1.5 equiv) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

-

The reaction mixture is heated to 80-120 °C and monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature and quenched with water.

-

The product is extracted with an appropriate organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 4-substituted quinoline-3-carboxylate.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-Br bond of Ethyl 4-bromoquinoline-3-carboxylate is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5][6] These reactions are powerful tools for the formation of C-C and C-N bonds, enabling the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents at the 4-position.

Experimental Protocol for a General Suzuki Coupling Reaction:

-

To a degassed mixture of Ethyl 4-bromoquinoline-3-carboxylate (1.0 equiv), the corresponding boronic acid (1.2 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in a suitable solvent system (e.g., toluene/ethanol/water) is added a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equiv).

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS.

-

The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the desired 4-arylquinoline-3-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[2][7] Ethyl 4-bromoquinoline-3-carboxylate serves as a key starting material for the synthesis of novel quinoline-based compounds with potential therapeutic applications. The ability to readily modify the 4-position allows for the systematic exploration of the chemical space around the quinoline core, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Derivatives of 4-bromoquinolines have been investigated for their potential as:

-

Anticancer Agents: By introducing various substituents at the 4-position, it is possible to design molecules that can interact with specific biological targets involved in cancer progression.[8]

-

Antimicrobial Agents: The quinoline scaffold is a well-known pharmacophore in antimicrobial drug discovery. Functionalization of the 4-position can lead to the development of new agents with improved efficacy against resistant strains.

-

Kinase Inhibitors: Many kinase inhibitors incorporate a substituted heterocyclic core. The versatility of Ethyl 4-bromoquinoline-3-carboxylate makes it an attractive starting point for the synthesis of novel kinase inhibitors.[9]

Safety and Handling

Ethyl 4-bromoquinoline-3-carboxylate is classified as an eye irritant (Category 2). Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

Ethyl 4-bromoquinoline-3-carboxylate is a valuable and versatile building block in the synthesis of functionalized quinoline derivatives. Its well-defined reactivity at the 4-position, amenable to both nucleophilic substitution and palladium-catalyzed cross-coupling reactions, provides a robust platform for the generation of diverse molecular libraries for drug discovery and medicinal chemistry programs. This technical guide, by consolidating available and predicted physicochemical data, along with outlining key synthetic and reactive pathways, aims to empower researchers to fully leverage the synthetic potential of this important chemical intermediate.

References

-

Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. (2013). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

Reagents & Solvents: Solvents and Polarity - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 15, 2026, from [Link]

-

Nucleophilic Substitution Reactions - Introduction - Master Organic Chemistry. (2012, May 31). Retrieved January 15, 2026, from [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (2025, May 6). Retrieved January 15, 2026, from [Link]

-

Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023, August 2). Retrieved January 15, 2026, from [Link]

-

Biological activities of quinoline derivatives - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

-

Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH. (2009, September 16). Retrieved January 15, 2026, from [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6). Retrieved January 15, 2026, from [Link]

-

Nucleophilic substitution - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H10BrNO3 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

-

Nucleophilic Substitution Reactions | SN1 Reaction and SN2 Reaction - YouTube. (2023, May 15). Retrieved January 15, 2026, from [Link]

-

What is nucleophilic substitution? - Chemguide. (n.d.). Retrieved January 15, 2026, from [Link]

-

Ethyl 7-bromo-4-chloroquinoline-3-carboxylate - MySkinRecipes. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1242260-12-3|Ethyl 4-bromoquinoline-3-carboxylate|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Ethyl 7-bromo-4-chloroquinoline-3-carboxylate [myskinrecipes.com]

Structure and properties of Ethyl 4-bromoquinoline-3-carboxylate.

An In-Depth Technical Guide to Ethyl 4-bromoquinoline-3-carboxylate: Structure, Properties, and Synthetic Utility

Abstract

Ethyl 4-bromoquinoline-3-carboxylate is a halogenated heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. Its quinoline core is a well-established pharmacophore, while the strategically placed bromo and ethyl carboxylate functionalities serve as versatile synthetic handles for molecular elaboration. This technical guide provides a comprehensive overview of the molecule's structure, physicochemical properties, and spectroscopic profile. We will delve into a modern, efficient synthetic protocol, explaining the mechanistic rationale behind the chosen methodology. Furthermore, this guide will explore the compound's chemical reactivity and its application as a key building block in the development of complex, biologically active molecules.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. Derivatives of quinoline are known to possess a wide spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Ethyl 4-bromoquinoline-3-carboxylate emerges as a particularly valuable intermediate within this class, offering researchers a reliable starting point for constructing novel quinoline-based therapeutic agents.[1]

Molecular Structure and Physicochemical Properties

Chemical Structure

Ethyl 4-bromoquinoline-3-carboxylate consists of a quinoline bicyclic system, with a bromine atom substituted at the C4 position and an ethyl carboxylate group at the C3 position. The electron-withdrawing nature of the bromine atom, the ester group, and the ring nitrogen significantly influences the electronic distribution and reactivity of the molecule.

-

IUPAC Name: Ethyl 4-bromoquinoline-3-carboxylate

-

Molecular Formula: C₁₂H₁₀BrNO₂

-

SMILES: O=C(OCC)C1=C(Br)C(C=CC=C2)=C2N=C1

-

InChI Key: OBEYLZVYBCUODM-UHFFFAOYSA-N

Physicochemical Data Summary

The key physical and chemical properties of Ethyl 4-bromoquinoline-3-carboxylate are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1242260-12-3 | [4] |

| Molecular Weight | 280.12 g/mol | |

| Appearance | Solid | |

| MDL Number | MFCD16987479 |

Synthesis and Mechanistic Insights

The construction of the quinoline skeleton is a cornerstone of heterocyclic chemistry. While classical methods exist, modern catalysis offers milder and more efficient alternatives.

Recommended Synthetic Protocol: Rh(II)-Catalyzed Cyclopropanation-Ring Expansion

A highly effective method for synthesizing ethyl quinoline-3-carboxylates involves a rhodium(II)-catalyzed reaction between indoles and ethyl halodiazoacetates.[5] This approach is notable for its mild reaction conditions and good to high yields.[5]

Step-by-Step Methodology:

-

Preparation: In a suitable reaction vessel, dissolve indole (1.0 mmol), Cesium Carbonate (Cs₂CO₃, 1.3 mmol), and Rh₂(esp)₂ (0.01 mmol) in Dichloromethane (CH₂Cl₂, 10 mL) under an inert atmosphere.

-

Reagent Addition: Prepare a separate, ice-cooled solution of Ethyl bromodiazoacetate (Br-EDA, 1.4 mmol) in CH₂Cl₂.

-

Reaction: Add the cold Br-EDA solution dropwise to the stirring indole solution at room temperature. The dropwise addition is crucial to maintain a low concentration of the reactive carbene intermediate, minimizing side reactions.

-

Completion: After the addition is complete, allow the solution to stir for an additional 30 minutes at room temperature.

-

Work-up: Remove the solvent in vacuo. Dissolve the crude residue in Ethyl Acetate (EtOAc) and wash sequentially with water and brine.

-

Purification: Dry the organic phase over anhydrous Magnesium Sulfate (MgSO₄), filter, and remove the solvent in vacuo. The final product, Ethyl 4-bromoquinoline-3-carboxylate, can be isolated in high purity (reported yield: 84%) via silica gel chromatography.[5]

Rationale and Mechanistic Considerations

This synthetic strategy is superior to many classical methods that may require high temperatures or strongly basic conditions.[5] The reaction is believed to proceed through the formation of an electrophilic rhodium-bound carbene from the diazoacetate. This carbene then reacts with the electron-rich C2-C3 double bond of the indole to form a transient cyclopropane intermediate. A subsequent base-assisted ring-opening of the strained cyclopropane and elimination of HX leads to the formation of the stable quinoline aromatic system.[5] The use of Rh₂(esp)₂ as a catalyst is key to controlling the reactivity and achieving high efficiency.

Visualization of the Synthetic Workflow

Caption: Rh(II)-Catalyzed Synthesis Workflow.

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published, a robust prediction of its spectral characteristics can be made based on its functional groups and known principles.

| Technique | Predicted Observations |

| ¹H NMR | ~1.4 ppm (t, 3H): -CH₃ of the ethyl group. ~4.4 ppm (q, 2H): -OCH₂- of the ethyl group. ~7.6-8.2 ppm (m, 4H): Aromatic protons on the benzo- portion of the quinoline ring. ~9.0 ppm (s, 1H): C2-H proton, deshielded by the adjacent nitrogen and ester group. |

| ¹³C NMR | ~14 ppm: -CH₃ of the ethyl group. ~62 ppm: -OCH₂- of the ethyl group. ~120-135 ppm: Aromatic carbons of the benzo- ring. ~125 ppm: C4-Br carbon. ~140-150 ppm: Quaternary carbons and C2 of the quinoline ring. ~165 ppm: C=O of the ester group. |

| IR Spectroscopy | ~1720 cm⁻¹: Strong C=O stretch (α,β-unsaturated ester).[6] ~1600-1450 cm⁻¹: C=C and C=N aromatic ring stretches. ~1300-1100 cm⁻¹: Two or more C-O stretches from the ester group.[6] ~3050 cm⁻¹: Aromatic C-H stretches. |

| Mass Spec. | M⁺ at m/z 280/282: A characteristic 1:1 isotopic pattern for the molecular ion due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br). High-Resolution MS: Calculated exact mass of 278.9949 Da for C₁₂H₁₀⁷⁹BrNO₂. |

Chemical Reactivity and Applications in Drug Discovery

The synthetic value of Ethyl 4-bromoquinoline-3-carboxylate lies in the orthogonal reactivity of its primary functional groups.

Key Reaction Sites

-

C4-Position (Bromo Group): The bromine atom is an excellent leaving group, making the C4 position susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of substituents, such as amines, alcohols, thiols, or carbon nucleophiles (via cross-coupling reactions), enabling extensive structure-activity relationship (SAR) studies.

-

C3-Position (Ethyl Ester): The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other derivatives. Alternatively, it can be reduced to a primary alcohol, providing another point for diversification.

Role as a Synthetic Intermediate

This compound is a key intermediate for synthesizing a range of quinoline-based pharmaceuticals.[3] For example, it can be used in the development of kinase inhibitors for oncology research or in the creation of novel antimalarial agents, where the quinoline core is a critical pharmacophore.[2][3] The ability to selectively modify both the C3 and C4 positions allows for the fine-tuning of a molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

Visualization of Reactivity Pathways

Caption: Key Reactivity Pathways for Derivatization.

Safety and Handling

Ethyl 4-bromoquinoline-3-carboxylate should be handled with appropriate personal protective equipment in a well-ventilated fume hood. According to its safety data, it is classified as a warning-level substance that can cause serious eye irritation.

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statement: H319 (Causes serious eye irritation)

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: Store in a well-sealed container in a cool, dry place.

Conclusion

Ethyl 4-bromoquinoline-3-carboxylate is a high-value, versatile building block for chemical synthesis and drug discovery. Its straightforward and efficient synthesis, combined with the distinct reactivity of its bromo and ester functionalities, provides a robust platform for generating diverse libraries of novel quinoline derivatives. The insights provided in this guide aim to equip researchers and scientists with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.

References

-

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: A Versatile Intermediate for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. PubChem. [Link]

-

Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

-

Ethyl 8-bromo-4-chloroquinoline-3-carboxylate. MySkinRecipes. [Link]

-

Ethyl 7-bromo-4-chloroquinoline-3-carboxylate. MySkinRecipes. [Link]

-

Designed route for ethyl 2,4-bis(halomethyl)quinoline-3-carboxylate (3). ResearchGate. [Link]

-

Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. Indian Academy of Sciences. [Link]

-

4-amino-8-bromoquinoline-3-carboxylic acid ethyl ester (C12H11BrN2O2). PubChemLite. [Link]

-

Hansen, T., & Stenstrøm, Y. (2012). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journal of Organic Chemistry, 8, 1598-1603. [Link]

-

IR Spectroscopy Tutorial: Esters. University of Colorado Boulder. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Ethyl 8-bromo-4-chloroquinoline-3-carboxylate [myskinrecipes.com]

- 3. Ethyl 7-bromo-4-chloroquinoline-3-carboxylate [myskinrecipes.com]

- 4. 1242260-12-3|Ethyl 4-bromoquinoline-3-carboxylate|BLD Pharm [bldpharm.com]

- 5. BJOC - Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates [beilstein-journals.org]

- 6. orgchemboulder.com [orgchemboulder.com]

The Gould-Jacobs Reaction: A Technical Guide to Quinoline Synthesis

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including prominent antibacterial, antimalarial, and anticancer agents.[1] The Gould-Jacobs reaction, first reported in 1939, remains a fundamental and versatile method for the synthesis of 4-hydroxyquinoline derivatives.[2] This in-depth guide provides a comprehensive overview of the Gould-Jacobs reaction, intended for researchers, scientists, and professionals in drug development. We will explore its mechanism, scope, and limitations, and provide detailed experimental protocols for both classical and modern approaches. This guide aims to equip the reader with the technical knowledge and practical insights necessary to effectively utilize this important transformation in their synthetic endeavors.

Introduction: The Enduring Relevance of the Gould-Jacobs Reaction

The synthesis of quinoline and its derivatives has been a subject of intense research for over a century, driven by the broad spectrum of biological activities exhibited by this heterocyclic system.[3] Among the classical methods for quinoline synthesis, the Gould-Jacobs reaction stands out for its reliability in producing 4-hydroxyquinolines, which are key intermediates in the synthesis of numerous pharmaceuticals.[4] The reaction typically involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[2] Subsequent hydrolysis and decarboxylation afford the desired 4-quinolinone core.[2]

While newer synthetic methods continue to emerge, the Gould-Jacobs reaction maintains its significance due to its straightforward procedure and the ready availability of starting materials. This guide will provide a detailed examination of the reaction, from its mechanistic underpinnings to practical experimental considerations, to empower researchers to leverage its full potential.

The Reaction Mechanism: A Step-by-Step Elucidation

The Gould-Jacobs reaction proceeds through a well-defined multi-step mechanism. Understanding each step is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Condensation. The synthesis begins with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[2]

Step 2: Thermal Cyclization. This is the key bond-forming step and requires significant thermal energy, typically above 250°C, to facilitate a 6-electron electrocyclization.[2] This intramolecular reaction results in the formation of the quinoline ring system. The high activation energy for this step is a critical consideration in experimental design.

Step 3: Saponification. The resulting 4-hydroxy-3-carboalkoxyquinoline is then subjected to hydrolysis, typically using a base like sodium hydroxide, to convert the ester group into a carboxylic acid.[5]

Step 4: Decarboxylation. The final step involves the removal of the carboxylic acid group through heating, yielding the 4-hydroxyquinoline product.[5]

Below is a graphical representation of the Gould-Jacobs reaction mechanism:

Scope and Limitations: A Practical Perspective

The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[5] However, the regioselectivity of the cyclization can be an issue with asymmetrically substituted anilines, often leading to a mixture of products.[6] Both steric and electronic factors control the regioselectivity of the cyclization, which can occur at either of the two ortho positions of the aniline.[6]

A significant drawback of the classical approach is the requirement for high temperatures (often exceeding 250°C) for the cyclization step, which can lead to product decomposition and undesirable side reactions.[6] The use of high-boiling solvents like diphenyl ether or Dowtherm A can improve yields but presents challenges in removal from the reaction mixture.[6]

Experimental Protocols: From the Bench to Scale-Up

Here, we provide two detailed protocols for the Gould-Jacobs reaction: a classical thermal method and a modern microwave-assisted approach.

Classical Thermal Protocol

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.[2]

Step 1: Condensation

-

In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

-

Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate.

-

Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step.

Step 2: Thermal Cyclization

-

Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.

-

Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.

-

Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-3-carboethoxyquinoline product to precipitate.

-

Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation.

Step 3: Saponification

-

Suspend the dried 4-hydroxy-3-carboethoxyquinoline in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

-

Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

Step 4: Decarboxylation

-

Place the dried quinoline-3-carboxylic acid in a suitable flask.

-

Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.

Microwave-Assisted Protocol

Microwave irradiation has emerged as a powerful tool to accelerate the Gould-Jacobs reaction, significantly reducing reaction times and often improving yields.[7][8]

Reaction Setup:

-

In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol).[9] The excess DEEM serves as both a reagent and a solvent.[2]

-

Seal the vial and place it in a microwave reactor.

Microwave Irradiation:

-

Heat the mixture to the desired temperature and hold for the specified time as detailed in the table below.

Isolation and Purification:

-

After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

-

Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

-

Dry the resulting solid under vacuum.

Comparative Data: Thermal vs. Microwave-Assisted Synthesis

The following table summarizes typical reaction conditions and yields for both the classical and microwave-assisted Gould-Jacobs reaction.

| Parameter | Classical Thermal Method | Microwave-Assisted Method |

| Temperature | 250-260 °C[6] | 250-300 °C[9] |

| Reaction Time | 30-60 minutes (cyclization)[2] | 5-20 minutes[9] |

| Solvent | High-boiling (e.g., diphenyl ether)[6] | Often solvent-free[7] |

| Typical Yield | Variable, often moderate[6] | Good to excellent[7][8] |

Applications in Drug Development: The Fluoroquinolone Story

The Gould-Jacobs reaction has been instrumental in the synthesis of fluoroquinolone antibiotics, a class of drugs with a broad spectrum of antibacterial activity.[10] The synthesis of nalidixic acid, the progenitor of the quinolone antibiotics, utilizes this reaction as a key step.[6] The general strategy involves the synthesis of a substituted 4-hydroxyquinoline-3-carboxylic acid via the Gould-Jacobs reaction, followed by further functionalization to introduce the characteristic fluorine atom and piperazine ring.[10][11]

The workflow for a typical fluoroquinolone synthesis is outlined below:

Conclusion: A Versatile Tool for Modern Synthesis

The Gould-Jacobs reaction, despite its age, remains a highly relevant and powerful tool for the synthesis of 4-hydroxyquinolines. Its adaptability, demonstrated by the development of modern microwave-assisted protocols, ensures its continued use in both academic research and industrial drug development. A thorough understanding of its mechanism, scope, and practical considerations, as detailed in this guide, is essential for any scientist seeking to employ this classic transformation to construct complex quinoline-based molecules.

References

-

Gould–Jacobs reaction - Wikipedia. [Link]

-

Gould-Jacobs Reaction. [Link]

-

Gould-Jacobs-Reaktion - Wikipedia. [Link]

-

Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. [Link]

-

Gould–Jacobs reaction - Wikiwand. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

-

Synthesis of Fluoroquinolone Antibiotics - Química Organica.org. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]

-

Synthesis of fluoro-4-hydroxyquinoline-3-carboxylic acids by the Gould-Jacobs reaction - VIVO. [Link]

-

Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. [Link]

-

Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives | Asian Journal of Chemistry. [Link]

-

AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. [Link]

-

General scheme of the Gould–Jacobs quinoline synthesis - ResearchGate. [Link]

-

The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester | Journal of the American Chemical Society. [Link]

-

(PDF) Design, Synthesis and Docking Studies of Some Novel Fluoroquinolone Compounds with Antibacterial Activity - ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 4. Synthesis of fluoro-4-hydroxyquinoline-3-carboxylic acids by the Gould-Jacobs reaction [orbis.uaslp.mx]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. ablelab.eu [ablelab.eu]

- 10. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 11. researchgate.net [researchgate.net]

The Gould-Jacobs Reaction: A Deep Mechanistic Dive into Quinolone Synthesis for Pharmaceutical Development

Abstract

The quinoline and quinolin-4-one scaffolds are cornerstones in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including notable antibacterial, antimalarial, and anticancer drugs. The Gould-Jacobs reaction, first reported in 1939, remains a pivotal and versatile strategy for the synthesis of 4-hydroxyquinolines, which are key precursors to these pharmaceuticals. This in-depth technical guide provides a comprehensive exploration of the Gould-Jacobs reaction mechanism, tailored for researchers, scientists, and drug development professionals. Beyond a procedural outline, this document elucidates the underlying principles governing each step, the rationale behind experimental choices, and the critical factors influencing reaction outcomes, thereby empowering scientists to leverage this classic reaction with precision and control in modern drug discovery.

Introduction: The Enduring Relevance of the Gould-Jacobs Synthesis

The synthesis of quinoline derivatives is a subject of profound interest in the pharmaceutical industry. The inherent biological activity of the quinoline nucleus has led to the development of numerous commercially successful drugs. The Gould-Jacobs reaction provides a reliable pathway to 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with the 4-quinolinone form. This structural motif is central to the pharmacophore of many potent drugs, including fluoroquinolone antibiotics like nalidixic acid and norfloxacin.[1]

The classical approach involves a multi-step sequence: the condensation of an aniline with an alkoxymethylenemalonate ester, a high-temperature intramolecular cyclization, and subsequent saponification and decarboxylation to yield the 4-quinolinone core.[2] While seemingly straightforward, a deep understanding of the mechanism and its nuances is critical for optimizing yields, controlling regioselectivity, and adapting the reaction to complex molecular scaffolds.

The Core Mechanism: A Step-by-Step Analysis

The Gould-Jacobs reaction is a cascade of distinct chemical transformations, each with its own set of controlling factors. A thorough comprehension of each phase is essential for troubleshooting and methodological refinement.

Step 1: Condensation to form the Anilidomethylenemalonate Intermediate

The synthesis commences with the nucleophilic attack of the aniline's amino group on the electron-deficient β-carbon of an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This is a vinylogous nucleophilic substitution. The reaction is driven by the formation of a more stable, conjugated enamine system.

-

Causality of Reactant Choice:

-

Aniline: The nucleophilicity of the aniline nitrogen is paramount. Electron-donating groups on the aniline ring enhance its nucleophilicity, accelerating this initial step. Conversely, strong electron-withdrawing groups can retard or even inhibit the reaction.

-

Diethyl Ethoxymethylenemalonate (DEEM): This reactant is an excellent electrophile due to the polarization of the double bond by the two electron-withdrawing ester groups and the ethoxy group. The ethoxy group also serves as a good leaving group upon nucleophilic attack.

-

The initial addition is followed by the elimination of an alcohol molecule (e.g., ethanol) to furnish the stable anilidomethylenemalonate intermediate. This step is typically performed at moderately elevated temperatures (100-130 °C) to facilitate the elimination and drive the reaction to completion.[2]

Caption: Fig. 1: Condensation Stage of the Gould-Jacobs Reaction.

Step 2: Thermal Cyclization - The Energetic Hurdle

The cornerstone of the Gould-Jacobs reaction is the high-temperature intramolecular cyclization of the anilidomethylenemalonate intermediate. This step typically necessitates significant thermal energy, often requiring temperatures in excess of 250 °C.[2] This high activation energy barrier is a consequence of the reaction proceeding through a 6-electron electrocyclization, which involves the formation of a new six-membered ring.[3]

The reaction is a pericyclic process where the π-electrons of the benzene ring and the enamine double bond rearrange to form the new heterocyclic ring. The high temperature is required to overcome the conformational rigidity and achieve the necessary transition state geometry for the orbital overlap required for cyclization.

-

The Role of High-Boiling Solvents: To achieve the requisite high temperatures, the reaction is often conducted in high-boiling inert solvents such as diphenyl ether or Dowtherm A. These solvents provide a medium for uniform heat transfer and prevent decomposition of the reactants and products.[1]

-

Modern Approaches: Microwave Irradiation: A significant advancement in overcoming the energetic barrier of the cyclization step is the use of microwave irradiation. Microwave heating can dramatically shorten reaction times and, in many cases, improve yields by promoting rapid and uniform heating of the reaction mixture.[2][4]

The cyclization results in the formation of a 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in its 4-oxo tautomeric form.[3]

Caption: Fig. 2: The High-Energy Thermal Cyclization Step.

Regioselectivity in Asymmetrically Substituted Anilines

A critical consideration in drug development, where precise molecular architecture is non-negotiable, is the regioselectivity of the cyclization step when using asymmetrically substituted anilines. Cyclization can occur at either of the two ortho positions of the aniline ring, potentially leading to a mixture of isomeric products.[1] The regiochemical outcome is governed by a delicate interplay of steric and electronic factors.[1]

| Factor | Influence on Regioselectivity |

| Steric Hindrance | Bulky substituents at an ortho position will generally disfavor cyclization at that site, directing the reaction to the less hindered ortho position. |

| Electronic Effects | Electron-donating groups (e.g., -OCH₃, -CH₃) at one ortho position can activate that position towards electrophilic attack, favoring cyclization. Conversely, electron-withdrawing groups (e.g., -Cl, -NO₂) can deactivate the adjacent ortho position. |

| Meta-Substituents | The Gould-Jacobs reaction is particularly effective for anilines with electron-donating groups at the meta-position, which can lead to a preferred cyclization at the C-4 position of the aniline.[3] |

Computational studies have provided deeper insights, suggesting that the reaction can proceed through both kinetic and thermodynamic pathways, and the choice of reaction conditions (gas-phase pyrolysis vs. solution-phase thermolysis) can influence the final product ratio.[2]

Steps 3 & 4: Saponification and Decarboxylation

The final stages of the Gould-Jacobs synthesis involve the transformation of the 4-hydroxy-3-carboalkoxyquinoline intermediate into the desired 4-hydroxyquinoline.

-

Saponification: The ester group at the 3-position is hydrolyzed to a carboxylic acid. This is typically achieved by heating the intermediate in an aqueous solution of a strong base, such as sodium hydroxide.[2]

-

Decarboxylation: The resulting quinoline-3-carboxylic acid is then decarboxylated by heating, usually at temperatures above its melting point (200-250 °C). This step proceeds via the loss of carbon dioxide to yield the final 4-hydroxyquinoline product.[2]

Experimental Protocols: A Self-Validating System

The following protocols for the synthesis of 4-hydroxyquinoline provide a framework for both classical and modern approaches.

Classical Thermal Protocol

Step 1: Condensation

-

In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture at 120-130 °C for 1.5 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of aniline and the formation of the anilidomethylenemalonate intermediate.

-

Remove the ethanol byproduct under reduced pressure.

Step 2: Thermal Cyclization

-

Add a high-boiling solvent (e.g., diphenyl ether) to the crude intermediate.

-

Heat the mixture to 250-260 °C and maintain this temperature for 30 minutes.

-

Cool the reaction mixture and add petroleum ether to precipitate the product.

-

Collect the solid by filtration, wash with a cold solvent, and dry. The product is ethyl 4-hydroxyquinoline-3-carboxylate.

Step 3: Saponification

-

Suspend the dried ethyl 4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 1 hour, or until hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

Step 4: Decarboxylation

-

Place the dried 4-hydroxyquinoline-3-carboxylic acid in a suitable flask.

-

Heat the solid to 240-250 °C until the evolution of carbon dioxide ceases.

-

The resulting solid is the desired 4-hydroxyquinoline.

Microwave-Assisted Protocol

Step 1 & 2: Condensation and Cyclization (One-Pot)

-

In a microwave-safe vial, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.2 eq).

-

Seal the vial and heat the mixture in a microwave reactor at 250 °C for 10-20 minutes.[5]

-

Monitor the reaction by HPLC-MS to determine the optimal reaction time for the formation of ethyl 4-hydroxyquinoline-3-carboxylate.[5]

-

Cool the vial to room temperature. The product often precipitates and can be collected by filtration and washing with a cold solvent.

Step 3 & 4: Saponification and Decarboxylation These steps can be carried out as described in the classical protocol.

Comparison with Other Named Quinoline Syntheses

To provide a broader context for its application, the Gould-Jacobs reaction is compared with other classical quinoline syntheses in the table below.

| Synthesis Method | Key Reagents | Typical Product | Key Advantages | Key Disadvantages |

| Gould-Jacobs | Aniline, alkoxymethylenemalonate ester | 4-Hydroxyquinolines | Good for 4-hydroxyquinoline derivatives | High temperatures required, potential regioselectivity issues |

| Skraup | Aniline, glycerol, sulfuric acid, oxidizing agent | Unsubstituted or substituted quinolines | Simple starting materials | Highly exothermic and often violent reaction, formation of tars |

| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde/ketone, acid catalyst | 2- and/or 4-substituted quinolines | Versatile for substituted quinolines | Can produce complex mixtures of products, tar formation |

| Combes | Aniline, β-diketone, acid catalyst | 2,4-disubstituted quinolines | Good for 2,4-disubstituted quinolines | Requires β-diketones as starting materials |

| Friedländer | o-aminoaryl aldehyde or ketone, compound with an α-methylene group | Substituted quinolines | High yields and regioselectivity | Requires pre-functionalized starting materials |

| Conrad-Limpach-Knorr | Aniline, β-ketoester | 4-Hydroxyquinolines or 2-hydroxyquinolines | Good for hydroxyquinolines | High temperatures and potential for isomeric mixtures |

Conclusion

The Gould-Jacobs reaction, despite its age, remains a highly relevant and powerful tool in the arsenal of the medicinal chemist. Its ability to reliably produce the 4-hydroxyquinoline scaffold makes it indispensable for the synthesis of a wide range of pharmaceuticals. A thorough understanding of its mechanism, particularly the nuances of the high-temperature cyclization step and the factors governing regioselectivity, is crucial for its successful application. Modern adaptations, such as the use of microwave irradiation, have further enhanced its utility, allowing for more rapid and efficient synthesis. By mastering the principles outlined in this guide, researchers can confidently employ the Gould-Jacobs reaction to accelerate the discovery and development of novel quinoline-based therapeutic agents.

References

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

-

The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. [Link]

-

Gould–Jacobs reaction. Wikipedia. [Link]

-

Regioselectivity of the Gould–Jacobs Reaction. ResearchGate. [Link]

-

Gould–Jacobs reaction | Request PDF. ResearchGate. [Link]

-

Gould–Jacobs Reaction. ResearchGate. [Link]

-

Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. [Link]

-

AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage. [Link]

-

Gould-Jacobs Reaction. Organic-Chemistry.org. [Link]

Sources

Introduction: The Quinoline Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to Quinoline-3-Carboxylate Derivatives: Synthesis, Pharmacological Activities, and Drug Development Perspectives

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone in the field of medicinal chemistry.[1][2] Its derivatives are found in numerous natural products, most famously the antimalarial alkaloid quinine, and have been successfully developed into a wide array of synthetic drugs.[3] The structural rigidity, lipophilicity, and hydrogen bonding capabilities of the quinoline ring system make it a privileged scaffold for interacting with various biological targets.[4][5] Among its many variations, quinoline-3-carboxylate derivatives have emerged as a particularly fruitful area of research, demonstrating a remarkable breadth of pharmacological activities.[6]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive review of quinoline-3-carboxylate derivatives. We will delve into their synthetic pathways, explore their diverse biological activities with a focus on anticancer and antimicrobial applications, analyze structure-activity relationships (SAR), and discuss their potential within the drug development pipeline, supported by in silico and mechanistic studies.

I. Synthetic Strategies for Quinoline-3-Carboxylate Derivatives

The construction of the quinoline-3-carboxylate core can be achieved through various synthetic methodologies, ranging from classical cyclization reactions to modern catalytic approaches. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and the principles of green chemistry.

A common and effective approach involves a two-step reaction sequence.[1] For instance, the synthesis can begin with the conversion of an aminobenzoic acid to an isatoic anhydride, which then reacts with the sodium enolate of a β-ketoester (like ethyl acetoacetate) to yield the substituted quinoline-3-carboxylate.[7] More advanced methods utilize transition metal catalysis to achieve efficient C-H activation and cyclization cascades, offering high yields and tolerance for a broad scope of substrates.[7]

A particularly mild and efficient modern method involves a rhodium(II)-catalyzed reaction between indoles and halodiazoacetates.[8] This reaction proceeds through a proposed cyclopropanation-ring expansion pathway, offering an attractive route to a variety of substituted quinoline-3-carboxylates.[8]

Experimental Protocol: Rh(II)-Catalyzed Synthesis of Ethyl Quinoline-3-Carboxylates

This protocol is adapted from a method developed for the mild and efficient synthesis of ethyl quinoline-3-carboxylates from indoles.[8] The rationale behind this choice is its high efficiency and novel mechanism, which avoids harsh conditions.

Materials:

-

Substituted Indole (1.0 mmol)

-

Ethyl halodiazoacetate (X-EDA) (1.4 mmol)

-

Cesium Carbonate (Cs₂CO₃) (1.3 mmol)

-

Dirhodium(II) tetrakis(N-dodecylbenzenesulfonyl)prolinate (Rh₂(esp)₂) (0.01 mmol)

-

Dichloromethane (CH₂Cl₂), anhydrous (10 mL)

-

Ethyl Acetate (EtOAc)

-

Water, Brine

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of the indole (1.0 mmol), Cs₂CO₃ (1.3 mmol), and Rh₂(esp)₂ (0.01 mmol) in CH₂Cl₂ (10 mL) at room temperature, add a solution of X-EDA (1.4 mmol) in CH₂Cl₂ dropwise. The dropwise addition to an ice-cooled solution is critical to control the reaction rate and prevent side reactions.

-

Reaction Execution: After the addition is complete, allow the solution to stir for 30 minutes at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, remove the solvent under reduced pressure (in vacuo).

-

Extraction: Dissolve the crude product in EtOAc and wash sequentially with water and brine. This removes inorganic salts and water-soluble impurities.

-

Drying and Filtration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a CH₂Cl₂/EtOAc gradient to isolate the pure ethyl quinoline-3-carboxylate.

This self-validating system relies on standard purification and analytical techniques (TLC, column chromatography, and subsequent NMR/Mass Spec characterization) to confirm the identity and purity of the final product.

Caption: Anticancer Mechanisms of Action.

Structure-Activity Relationship (SAR) and Potency: The potency of these compounds is highly dependent on their substitution patterns. For example, hydrolysis of the ester group at the 3-position to a carboxylic acid has been shown to enhance selectivity for cancer cells over non-cancerous cells. [9][10]This is attributed to a change in the compound's pKa, which affects its absorption in the acidic microenvironment of tumors. [9] The table below summarizes the antiproliferative activity of selected quinoline-3-carboxylate derivatives against two human cancer cell lines.

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |

| 4m | MCF-7 (Breast) | 0.33 | [1][11] |

| 4n | MCF-7 (Breast) | 0.33 | [1][11] |

| 4k | K562 (Leukemia) | 0.28 | [1][11] |

| 4m | K562 (Leukemia) | 0.28 | [1][11] |

Table 1: In vitro anticancer activity of selected quinoline-3-carboxylate derivatives.

B. Antimicrobial Activity

Quinolone antibiotics, which are structurally related to the compounds discussed here, are a well-established class of antibacterial agents. [12]Their mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. [12]This mechanistic precedent has driven the investigation of quinoline-3-carboxylate derivatives as novel antimicrobial agents to combat rising antimicrobial resistance. [13][14] Derivatives have been synthesized and tested against a range of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. [12][13]The introduction of moieties like aminothiazole or aminopyridine at the 2-position of the quinoline ring can confer significant antimicrobial activity. [13]Furthermore, hybridization with other scaffolds, such as coumarins, has yielded derivatives with potent activity against plant pathogenic bacteria. [15]

| Compound Class | Target Microbe | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 1,2,3-triazole conjugates | S. aureus, E. coli | MIC | Potent Activity | [14] |

| 2-(thiazol-2-yl)amino | Gram-positive/negative | In vitro evaluation | Active | [13] |

| Coumarin-thioether hybrids | A. citrulli (plant pathogen) | EC₅₀ | 8.05 µg/mL | [15]|

Table 2: Antimicrobial activity of selected quinoline-3-carboxylate derivatives.

III. The Drug Development Pathway: From Bench to Clinic

The translation of a promising quinoline-3-carboxylate derivative from a laboratory curiosity to a clinical candidate is a rigorous, multi-step process. This pathway integrates chemical synthesis, biological screening, and computational analysis to optimize for efficacy and safety.

In Silico Screening and Lead Optimization: Modern drug discovery heavily relies on in silico methods to predict a compound's pharmacokinetic properties. [1]Key parameters include Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). [11]Computational tools are also used to evaluate drug-likeness, often quantified by metrics like the Quantitative Estimate of Drug-likeness (QED). [1][9]These predictive studies are crucial for identifying liabilities early in the development process and for guiding the chemical modifications necessary for lead optimization. For instance, in silico analysis can help rationalize the improved selectivity of quinoline-3-carboxylic acids by correlating their calculated pKa values with enhanced absorption in acidic tumor environments. [9][10]

Caption: Drug Discovery and Development Workflow.

Conclusion and Future Outlook

Quinoline-3-carboxylate derivatives represent a highly versatile and pharmacologically significant class of compounds. Their straightforward synthesis, coupled with their potent and diverse biological activities, makes them attractive candidates for drug discovery programs. The extensive research into their anticancer properties, particularly their ability to induce apoptosis and inhibit key cellular pathways like the DDR, highlights a promising avenue for the development of new oncologic therapies. [1][16]Similarly, their demonstrated antimicrobial activity provides a valuable scaffold for tackling the global challenge of antibiotic resistance. [14] Future research should focus on leveraging the detailed SAR insights to design next-generation derivatives with enhanced potency and selectivity. The integration of computational chemistry, structural biology, and innovative synthetic methods will be paramount in optimizing these molecules, improving their ADMET profiles, and ultimately translating the therapeutic promise of the quinoline-3-carboxylate scaffold into clinically effective drugs.

References

-

Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(16), 1981–1991. [Link] [1][17]2. Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Semantic Scholar. [Link] [18]3. (N.D.). Synthesis of quinoline-3-carboxylate derivative 21-R. ResearchGate. [Link]

-

Reddy, T. R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link] [7]5. Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. [Link] [1][17][11]6. Abdel-Wahab, B. F., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie. [Link] [13]7. Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. [Link] [9][10]8. Tomar, R., et al. (2021). Methods for the synthesis of quinoline‐3‐carboxamides. ResearchGate. [Link]

-

Al-Ostath, R. A., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. [Link] [4]15. Koorbanally, N. A., et al. (2019). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]

-

Höglund, I. P. J., et al. (2010). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. [Link]

-

Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. PubMed. [Link] [19]18. K, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. [Link] [16]19. Sharma, P., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. [Link]

-